4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)
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Overview
Description
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) is an organic compound characterized by the presence of two hydroxybenzoic acid groups connected via a propane-1,3-diylbis(oxy) linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) typically involves the reaction of methyl 4-hydroxybenzoate with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetonitrile at elevated temperatures (around 120°C) for several hours. The product is then purified through recrystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of hydroxy and carboxylic acid groups allows it to form hydrogen bonds and other interactions with target molecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Propane-1,3-diylbis(oxy))bis(5-methoxy-2-nitrobenzoic acid): Similar structure but with methoxy and nitro groups.
4,4’-(Propane-1,3-diylbis(oxy))bis(benzene-1,3-diamine) Tetrahydrochloride: Contains diamine groups instead of hydroxybenzoic acid groups
Uniqueness
4,4’-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid) is unique due to its specific combination of hydroxybenzoic acid groups and the propane-1,3-diylbis(oxy) linker. This structure imparts distinct chemical and physical properties, making it suitable for various applications in research and industry.
Properties
CAS No. |
136158-27-5 |
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Molecular Formula |
C17H16O8 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
4-[3-(4-carboxy-3-hydroxyphenoxy)propoxy]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C17H16O8/c18-14-8-10(2-4-12(14)16(20)21)24-6-1-7-25-11-3-5-13(17(22)23)15(19)9-11/h2-5,8-9,18-19H,1,6-7H2,(H,20,21)(H,22,23) |
InChI Key |
SBSMPFSMMUYBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCOC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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